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An In-depth Technical Guide to the Cellular Signaling Effects of Demethylzeylasteral

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Demethylregelin	
Cat. No.:	B13393733	Get Quote

Disclaimer: This document focuses on the effects of Demethylzeylasteral (DEM), a closely related structural analog of **Demethylregelin**. Due to the limited availability of scientific literature on **Demethylregelin**, this guide utilizes the more extensively researched DEM as a proxy to provide insights into potential mechanisms of action and effects on cellular signaling pathways. All data and methodologies presented herein pertain to studies conducted with Demethylzeylasteral.

Introduction

Demethylzeylasteral (DEM), a triterpenoid compound extracted from Tripterygium wilfordii Hook F, has garnered significant interest in oncological research for its potent anti-tumor properties.

[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which DEM exerts its effects, with a particular focus on its modulation of key cellular signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, and its role in the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DEM's cellular and molecular activities.

Effects on the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.



Mechanism of Action

Demethylzeylasteral has been shown to inhibit the PI3K/AKT pathway in various cancer cell lines, including osteosarcoma and gastric cancer.[1][2] The primary mechanism of inhibition involves the reduction of phosphorylation of key components of this pathway. Specifically, DEM treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and its downstream effector, AKT.[1] By inhibiting the phosphorylation of AKT, DEM prevents its activation and subsequent downstream signaling, which includes the promotion of cell survival and proliferation.

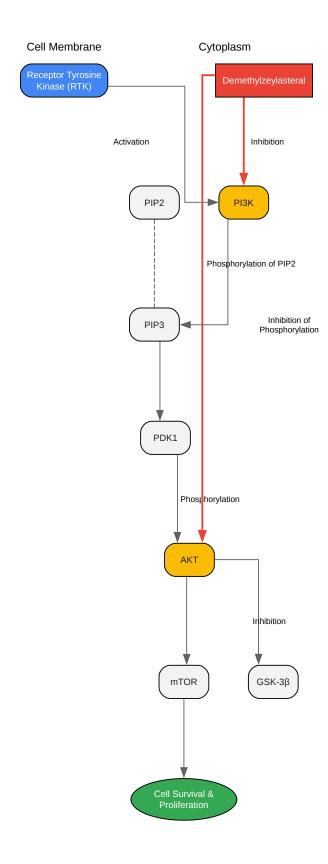
Quantitative Data

The inhibitory effect of Demethylzeylasteral on the PI3K/AKT pathway has been quantified in several studies. The following table summarizes the key findings.

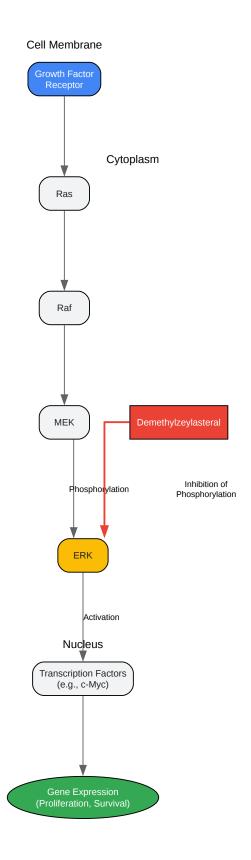
Cell Line	Treatment Condition	Effect on PI3K/AKT Pathway	Reference
MG63 (Osteosarcoma)	Varying concentrations of DEM	Dose-dependent decrease in p-PI3K and p-AKT levels	[1]
143B (Osteosarcoma)	Varying concentrations of DEM	Dose-dependent decrease in p-PI3K and p-AKT levels	[1]
MKN-45 (Gastric Cancer)	1, 3, 10 μM DEM for 24h	Stepwise decrease in p-Akt and p-GSK-3β levels	

Signaling Pathway Diagram

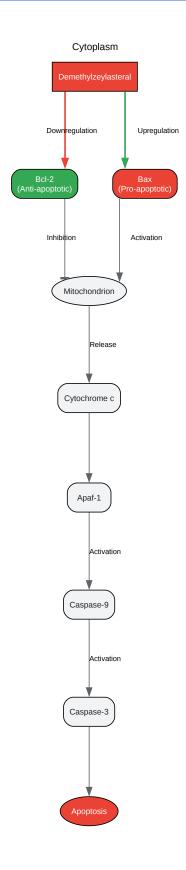












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- 2. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
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